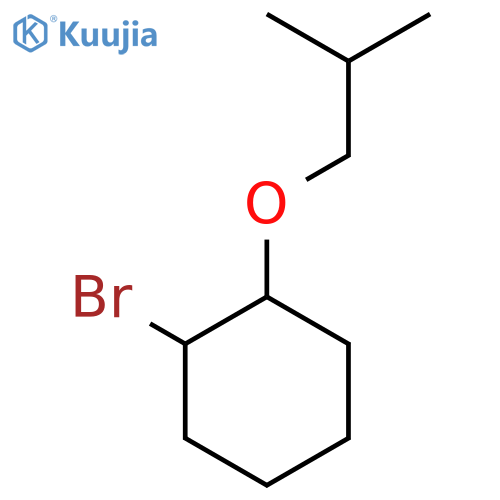Cas no 29840-09-3 (1-Bromo-2-(2-methylpropoxy)cyclohexane)

29840-09-3 structure
商品名:1-Bromo-2-(2-methylpropoxy)cyclohexane
1-Bromo-2-(2-methylpropoxy)cyclohexane 化学的及び物理的性質
名前と識別子
-
- EN300-1134464
- AKOS011391124
- CS-0274429
- 29840-09-3
- 1-bromo-2-(2-methylpropoxy)cyclohexane
- 1-Bromo-2-isobutoxycyclohexane
- Cyclohexane, 1-bromo-2-(2-methylpropoxy)-
- 1-Bromo-2-(2-methylpropoxy)cyclohexane
-
- インチ: 1S/C10H19BrO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h8-10H,3-7H2,1-2H3
- InChIKey: LYMASTGKGPKOMB-UHFFFAOYSA-N
- ほほえんだ: BrC1CCCCC1OCC(C)C
計算された属性
- せいみつぶんしりょう: 234.06193g/mol
- どういたいしつりょう: 234.06193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- ふってん: 251.1±33.0 °C(Predicted)
1-Bromo-2-(2-methylpropoxy)cyclohexane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134464-0.05g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1134464-0.25g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-1g |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 1g |
¥17006.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-100mg |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 100mg |
¥13824.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-50mg |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 50mg |
¥13219.00 | 2024-08-03 | |
| Enamine | EN300-1134464-0.5g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1134464-5.0g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1134464-0.1g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345099-2.5g |
1-Bromo-2-isobutoxycyclohexane |
29840-09-3 | 95% | 2.5g |
¥33415.00 | 2024-08-03 | |
| Enamine | EN300-1134464-10.0g |
1-bromo-2-(2-methylpropoxy)cyclohexane |
29840-09-3 | 10g |
$3131.0 | 2023-06-09 |
1-Bromo-2-(2-methylpropoxy)cyclohexane 関連文献
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
29840-09-3 (1-Bromo-2-(2-methylpropoxy)cyclohexane) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
